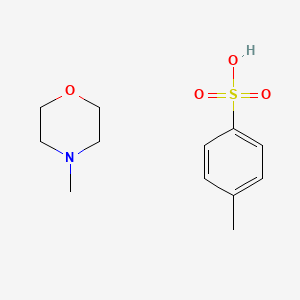
4-Methylbenzenesulfonic acid;4-methylmorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylbenzenesulfonic acid, also known as p-toluenesulfonic acid, is an organic compound with the molecular formula C7H8O3S. It is a white crystalline solid that is soluble in water and organic solvents. This compound is widely used in organic synthesis as a catalyst and reagent due to its strong acidic properties.
4-Methylmorpholine, on the other hand, is a heterocyclic organic compound with the molecular formula C5H11NO. It is a derivative of morpholine with a methyl group attached to the nitrogen atom. This compound is commonly used as a solvent and intermediate in the synthesis of pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Methylbenzenesulfonic acid can be synthesized through the sulfonation of toluene using sulfuric acid or oleum. The reaction is typically carried out at elevated temperatures to ensure complete sulfonation. The general reaction is as follows: [ \text{C}_7\text{H}_8 + \text{H}_2\text{SO}_4 \rightarrow \text{C}_7\text{H}_8\text{SO}_3\text{H} + \text{H}_2\text{O} ]
4-Methylmorpholine can be prepared by the reaction of morpholine with formaldehyde and hydrogen in the presence of a catalyst. The reaction conditions typically involve elevated temperatures and pressures to facilitate the formation of the methylated product.
Industrial Production Methods
In industrial settings, 4-methylbenzenesulfonic acid is produced by the continuous sulfonation of toluene using sulfur trioxide in a falling film reactor. This method allows for efficient and large-scale production of the compound.
4-Methylmorpholine is produced industrially by the catalytic hydrogenation of N-methylmorpholine oxide. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions.
Análisis De Reacciones Químicas
Types of Reactions
4-Methylbenzenesulfonic acid undergoes various chemical reactions, including:
Esterification: Reacts with alcohols to form esters.
Neutralization: Reacts with bases to form salts.
Substitution: Undergoes electrophilic aromatic substitution reactions.
Common reagents and conditions used in these reactions include alcohols for esterification, bases for neutralization, and electrophiles for substitution reactions. Major products formed from these reactions include esters, salts, and substituted aromatic compounds.
4-Methylmorpholine undergoes reactions such as:
N-alkylation: Reacts with alkyl halides to form N-alkyl derivatives.
Oxidation: Can be oxidized to form N-oxides.
Acylation: Reacts with acyl chlorides to form amides.
Aplicaciones Científicas De Investigación
4-Methylbenzenesulfonic acid is widely used in scientific research and industry due to its strong acidic properties. It is commonly used as a catalyst in organic synthesis, particularly in the formation of esters and ethers. Additionally, it is used in the production of pharmaceuticals, dyes, and resins.
4-Methylmorpholine is used as a solvent and intermediate in the synthesis of various pharmaceuticals and agrochemicals. It is also used in the production of rubber chemicals, corrosion inhibitors, and surfactants. In biological research, it is used as a buffer and reagent in various biochemical assays.
Mecanismo De Acción
The mechanism of action of 4-methylbenzenesulfonic acid involves its strong acidic properties, which allow it to act as a proton donor in various chemical reactions. This property makes it an effective catalyst in organic synthesis, facilitating the formation of esters, ethers, and other compounds.
4-Methylmorpholine exerts its effects through its ability to act as a nucleophile in various chemical reactions. Its nitrogen atom can donate a pair of electrons to form bonds with electrophiles, making it a versatile intermediate in organic synthesis.
Comparación Con Compuestos Similares
4-Methylbenzenesulfonic acid is similar to other sulfonic acids, such as benzenesulfonic acid and methanesulfonic acid. its methyl group provides it with unique properties, such as increased solubility in organic solvents and enhanced reactivity in certain reactions.
4-Methylmorpholine is similar to other morpholine derivatives, such as N-methylmorpholine and N-ethylmorpholine. Its methyl group provides it with unique properties, such as increased basicity and reactivity in N-alkylation reactions.
Similar Compounds
- Benzenesulfonic acid
- Methanesulfonic acid
- N-methylmorpholine
- N-ethylmorpholine
Propiedades
Número CAS |
111938-36-4 |
|---|---|
Fórmula molecular |
C12H19NO4S |
Peso molecular |
273.35 g/mol |
Nombre IUPAC |
4-methylbenzenesulfonic acid;4-methylmorpholine |
InChI |
InChI=1S/C7H8O3S.C5H11NO/c1-6-2-4-7(5-3-6)11(8,9)10;1-6-2-4-7-5-3-6/h2-5H,1H3,(H,8,9,10);2-5H2,1H3 |
Clave InChI |
IBSGQXOKAXQZTO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)O.CN1CCOCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-[(3-Nitronaphthalen-1-yl)azanediyl]diacetyl chloride](/img/structure/B14323281.png)
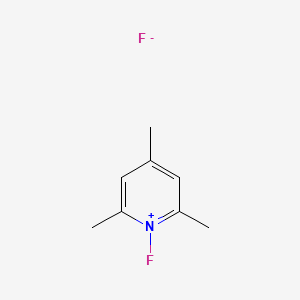
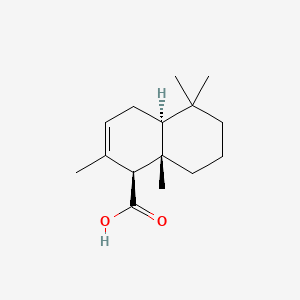
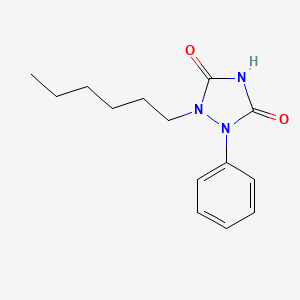
![Piperazine, 1-[(3,4,5-trimethoxyphenyl)acetyl]-](/img/structure/B14323317.png)
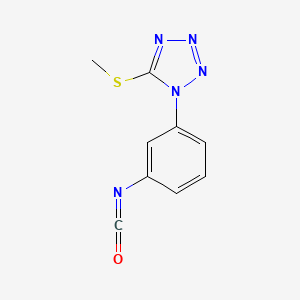
![2-(Trimethylsilyl)bicyclo[2.2.1]hept-5-ene-2-carbonitrile](/img/structure/B14323330.png)
![Bis(4-{bis[(oxiran-2-yl)methyl]amino}phenyl)methanone](/img/structure/B14323332.png)

![Ethyl 3-[(3-nitropyridin-2-yl)sulfanyl]prop-2-enoate](/img/structure/B14323339.png)

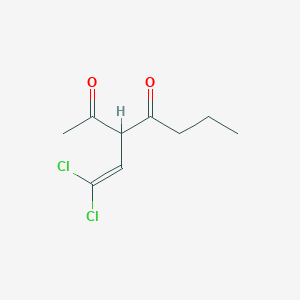
![(Z)-3-hydroxy-2-[(4-methylphenyl)diazenyl]-N-pyridin-2-ylbut-2-enamide](/img/structure/B14323367.png)
![Triethoxy(6-ethylidenebicyclo[2.2.1]heptan-2-yl)silane](/img/structure/B14323374.png)
